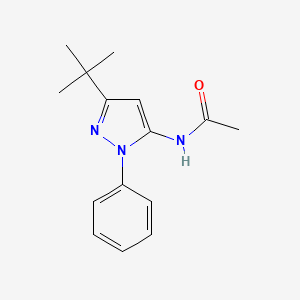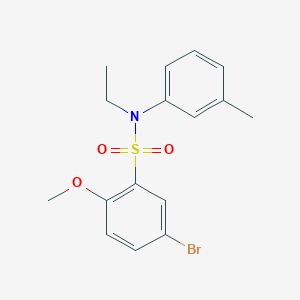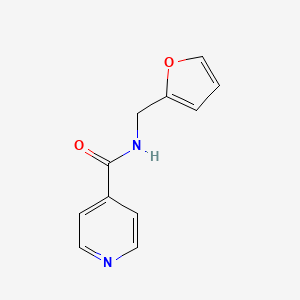
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a research tool to study various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the inhibition of HDACs. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. Inhibition of HDACs by (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and can be used to study the role of HDACs in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide in lab experiments include its specificity for HDACs, its ability to induce changes in gene expression, and its potential applications in cancer research and neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
For research involving (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide include studying its potential applications in epigenetic therapy for cancer and neurological disorders. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research can be done to develop more potent and specific HDAC inhibitors based on the structure of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide.
Méthodes De Synthèse
The synthesis of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the reaction of 4-methyl-2-thiazolamine with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is commonly used as a research tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. This inhibition can lead to changes in gene expression and can be used to study the role of specific genes in various biological processes.
Propriétés
IUPAC Name |
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(16-9)17-13(19)10(2)18-7-11-5-3-4-6-12(11)14(18)20/h3-6,8,10H,7H2,1-2H3,(H,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJASYHKCWYTUPT-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)[C@@H](C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)




![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)



![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)